molecular formula C12H11NO B3095097 2-(2-Methylphenyl)pyridin-3-ol CAS No. 1261906-71-1

2-(2-Methylphenyl)pyridin-3-ol

Cat. No.: B3095097
CAS No.: 1261906-71-1
M. Wt: 185.22 g/mol
InChI Key: CWNRQAGSTOVAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)pyridin-3-ol is a pyridin-3-ol derivative presented for research use only. This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural presence in a wide range of bioactive molecules . The core pyridin-3-ol structure is a key scaffold, and substitutions on the pyridine ring, such as the 2-methylphenyl group in this case, are central to structure-activity relationship (SAR) studies aimed at modulating biological activity and physicochemical properties . While specific pharmacological data for this compound is limited in the public domain, structurally similar compounds, such as 2-(4-methoxyphenyl)pyridin-3-ol, have been documented in chemical literature, indicating a research pathway focused on exploring the effects of different substituents on the phenyl ring . The molecular framework of this compound makes it a valuable intermediate for researchers in organic synthesis and drug discovery, particularly for the development of novel molecules with potential anti-inflammatory activities, as pyridine and pyrimidine derivatives are known to target key inflammatory mediators . Researchers are advised to handle this compound in a well-ventilated place, wear suitable protective equipment, and avoid formation of dust and aerosols, in line with standard safety practices for research chemicals . This product is intended for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)12-11(14)7-4-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRQAGSTOVAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682512
Record name 2-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-71-1
Record name 2-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Methylphenyl Pyridin 3 Ol and Its Structural Analogs

Strategic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation for Aryl-Pyridyl Linkages

The construction of the aryl-pyridyl bond is a critical step in the synthesis of 2-(2-methylphenyl)pyridin-3-ol. This can be achieved through various cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of C-C bonds. acs.orgnih.govpitt.edu

Transition-metal catalyzed cross-coupling reactions are a cornerstone for forging aryl-aryl bonds. acs.org Seminal reactions like the Suzuki, Negishi, and Kumada couplings have been extensively utilized to connect two aromatic rings. nih.gov In the context of synthesizing the target molecule, a plausible strategy would involve the coupling of a 2-halopyridin-3-ol derivative with a 2-methylphenylboronic acid (Suzuki coupling), a 2-methylphenylzinc reagent (Negishi coupling), or a 2-methylphenyl Grignard reagent (Kumada coupling). The choice of catalyst, typically a palladium complex, and reaction conditions are crucial for achieving high yields and selectivity. nih.gov

Recent advancements have also focused on direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. nih.gov For instance, a rhodium(I)-catalyzed direct arylation of pyridine (B92270) derivatives with aryl bromides could be envisioned for the synthesis of 2-arylpyridines. nih.gov

The formation of carbon-heteroatom bonds is also a key aspect, particularly in the construction of the pyridine ring itself or in subsequent modifications. nih.govresearcher.life Palladium-catalyzed reactions have been developed for the formation of C-N, C-O, and C-S bonds, which can be employed in various synthetic routes to functionalized pyridines. nih.gove-bookshelf.de

Table 1: Examples of Cross-Coupling Reactions for Aryl-Pyridyl Bond Formation

Reaction TypeAryl SourcePyridine SourceCatalyst System (Example)Reference
Suzuki CouplingArylboronic acidHalogenated pyridinePd(OAc)2 / (o-tolyl)3P organic-chemistry.org
Negishi CouplingOrganozinc reagentHalogenated pyridinePd catalyst nih.govorganic-chemistry.org
Kumada CouplingGrignard reagentHalogenated pyridineFe catalyst nih.gov
Direct C-H ArylationAryl halidePyridineRh(I) catalyst nih.gov

Regioselective Functionalization Techniques for the Pyridine and Methylphenyl Moieties

Achieving the desired substitution pattern on both the pyridine and methylphenyl rings requires precise regioselective functionalization. The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the 2- and 4-positions, while electrophilic substitution is generally difficult. researchgate.net

Several strategies have been developed to control the regioselectivity of pyridine functionalization. eurekaselect.comcell.com The use of directing groups can guide metalation or C-H activation to a specific position. nih.gov For instance, a removable directing group on the pyridine nitrogen can facilitate ortho-lithiation, allowing for the introduction of a substituent at the C2 position. Pyridine N-oxides are also valuable intermediates, as they activate the ring towards both electrophilic and nucleophilic attack, often with altered regioselectivity compared to the parent pyridine. organic-chemistry.orgcell.com For example, the addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org

The functionalization of the methylphenyl moiety typically involves electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group, which needs to be considered when planning the synthesis of precursors.

Recent research has highlighted methods for the regioselective difunctionalization of pyridines via pyridyne intermediates, offering a powerful tool for creating polysubstituted pyridines. nih.govrsc.org This approach involves the generation of a highly reactive pyridyne, which then undergoes regioselective addition of a nucleophile. nih.govrsc.org

Multi-component Reaction Pathways Towards the 2-Arylpyridin-3-ol Core

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-arylpyridin-3-ols in a single step from three or more starting materials. windows.netnih.gov Several MCRs are known for the synthesis of substituted pyridines. nih.govmdpi.comresearchgate.net

The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. nih.gov While traditionally used for dihydropyridines, modifications can lead to pyridines. A variation of this reaction could potentially be adapted to form the 2-arylpyridin-3-ol core.

Another relevant approach is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone. organic-chemistry.org Modifications of this method allow for a one-pot synthesis of highly functionalized pyridines. organic-chemistry.org By carefully selecting the starting materials, it might be possible to construct the desired this compound skeleton.

More recently, novel MCRs for the synthesis of 2-hydroxypyridines (pyridones), which are tautomers of pyridin-3-ols, have been developed under solvent-free conditions, highlighting a green chemistry approach. mdpi.com

Table 2: Selected Multi-component Reactions for Pyridine Synthesis

Reaction NameKey Starting MaterialsProduct TypeReference
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, AmmoniaDihydropyridines/Pyridines nih.gov
Bohlmann-Rahtz Pyridine SynthesisEnamine, AlkynonePyridines organic-chemistry.org
Solvent-free Pyridone SynthesisAlkene, Ketone, Ammonium acetate2-Pyridones mdpi.com

Catalytic Strategies in the Synthesis of Aryl-Substituted Pyridinols

Catalysis plays a pivotal role in the efficient and selective synthesis of aryl-substituted pyridinols. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are extensively used. nih.govresearchgate.netacs.org

Palladium catalysts are widely employed in cross-coupling reactions to form the crucial aryl-pyridyl bond, as discussed in section 2.1. acs.orgbeilstein-journals.org The choice of ligand for the palladium catalyst is critical in tuning its reactivity and selectivity. Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst is another powerful strategy for synthesizing fused heteroaromatic compounds, and similar principles could be applied to intermolecular reactions. beilstein-journals.org

Rhodium catalysts have been shown to be effective for the direct arylation of pyridines, providing a more direct route to 2-arylpyridines. nih.gov Cobalt-catalyzed C-N bond formation has also been reported for the synthesis of aryl-substituted aza-fused heterocycles, which could inspire new routes to pyridinols. researchgate.net

Furthermore, copper catalysis has been utilized in the decoration of N-heterocycles, including the introduction of alkyl, aryl, and alkenyl substituents. organic-chemistry.org

Post-Synthetic Modification and Derivatization Routes for Extended Molecular Complexity

Once the this compound core is synthesized, post-synthetic modification can be employed to introduce additional functional groups and build molecular complexity. nih.govnih.govrsc.orgresearchgate.net The hydroxyl group of the pyridin-3-ol and the C-H bonds on both aromatic rings are potential sites for further reactions.

The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate, which can then participate in various cross-coupling reactions. The pyridine ring can be N-oxidized to alter its reactivity or undergo further C-H functionalization. nih.gov Chemoselective alkylation of pyridyl-substituted heterocycles has been demonstrated, allowing for targeted modifications. nih.gov

Late-stage functionalization of the aryl and pyridyl rings through C-H activation is an increasingly important strategy in medicinal chemistry to rapidly generate analogs. princeton.edu Various catalytic systems can be employed to introduce new substituents at specific positions, guided by the electronic and steric properties of the existing groups.

Advanced Spectroscopic Elucidation of 2 2 Methylphenyl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structural connectivity and conformational preferences of 2-(2-Methylphenyl)pyridin-3-ol in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the pyridine (B92270) and the methylphenyl rings, as well as for the hydroxyl and methyl protons. The protons on the pyridine ring would likely appear as multiplets due to spin-spin coupling. The protons of the 2-methylphenyl group would also exhibit characteristic splitting patterns. The chemical shift of the hydroxyl proton can be concentration and solvent-dependent and may appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring, the phenyl ring, the methyl group, and the carbon bearing the hydroxyl group would all resonate at characteristic frequencies, confirming the carbon skeleton of the molecule. For instance, in related structures like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, the methyl carbon appears around 17-18 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.20-7.40 (dd)125.0-127.0
Pyridine-H57.10-7.30 (dd)123.0-125.0
Pyridine-H68.10-8.30 (d)145.0-148.0
Phenyl-H3'7.25-7.35 (d)130.0-132.0
Phenyl-H4'7.15-7.25 (t)128.0-130.0
Phenyl-H5'7.10-7.20 (t)125.0-127.0
Phenyl-H6'7.00-7.10 (d)135.0-137.0
-CH₃2.20-2.40 (s)20.0-22.0
-OH9.00-10.00 (br s)-
Pyridine-C2-150.0-153.0
Pyridine-C3-155.0-158.0
Phenyl-C1'-138.0-140.0
Phenyl-C2'-136.0-138.0

Note: These are predicted values based on known data for similar structural motifs and are subject to solvent and experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Characteristic Vibrational Mode Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes.

The FT-IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ region. The in-plane O-H bending vibration is anticipated around 1400-1300 cm⁻¹, while the C-O stretching vibration should appear in the 1260-1180 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary. spectroscopyonline.com It would be especially useful for observing the C-C stretching vibrations of the aromatic rings and the C-C bond connecting the two rings. The symmetric stretching of the methyl group would also be a prominent feature.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch3400-3200 (broad)Weak
Aromatic C-H Stretch3100-30003100-3000
-CH₃ Stretch (asym/sym)2960/28702960/2870
C=C/C=N Ring Stretch1610, 1580, 1500, 14501610, 1580
O-H Bend (in-plane)1400-1300Weak
C-O Stretch1260-1180Weak
Aromatic C-H Bend (out-of-plane)900-675Weak

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within the chromophoric system of this compound. The conjugated π-system, extending over both aromatic rings, is expected to give rise to characteristic absorption bands.

Typically, π → π* transitions are observed for such aromatic systems. It is anticipated that the spectrum would show intense absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the solvent polarity. For similar compounds, such as certain pyridine derivatives, absorption maxima are often observed around 250-280 nm and 300-350 nm. chesci.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation. The exact mass of the compound (C₁₂H₁₁NO) can be calculated and compared with the experimentally determined value.

Calculated Molecular Weight:

Formula: C₁₂H₁₁NO

Monoisotopic Mass: 185.0841 g/mol

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern would likely involve the loss of the methyl group (M-15), the hydroxyl group (M-17), or cleavage at the bond connecting the two aromatic rings, leading to characteristic fragment ions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. It would also reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing. While no specific crystal structure for this compound is publicly available, analysis of related structures like certain pyridine derivatives reveals the importance of such interactions in the solid state. researchgate.net

Chiroptical Spectroscopy for Chiral Derivatives and Enantiomeric Excess Determination

The parent compound, this compound, is not chiral. However, if a chiral center were introduced, for instance by derivatization, or if atropisomerism could be induced and the enantiomers resolved, chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be indispensable. acs.org These techniques measure the differential absorption of left and right circularly polarized light and are essential for determining the absolute configuration and enantiomeric excess of chiral molecules. For biaryl compounds, the sign and intensity of the Cotton effects in the ECD spectrum can often be correlated with the helicity of the molecule. researchgate.net

Based on a thorough search of available scientific literature and databases, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available. Published studies containing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, quantum chemical calculations of spectroscopic parameters, theoretical predictions of Nonlinear Optical (NLO) properties, or Hirshfeld surface analysis for this specific molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound". Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy. General descriptions of the computational methods can be provided, but applying them specifically to "this compound" requires dedicated research that does not appear to have been published.

Computational and Theoretical Investigations of 2 2 Methylphenyl Pyridin 3 Ol

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Solution Behavior

While specific molecular dynamics (MD) simulations for 2-(2-Methylphenyl)pyridin-3-ol are not extensively documented in publicly available literature, the conformational landscapes and solution behavior of this molecule can be inferred from computational studies of structurally related compounds, such as 2-phenylpyridine (B120327) and substituted biphenyl (B1667301) systems. MD simulations, a powerful computational methodology, provide insights into the dynamic nature of molecules, capturing their movements and interactions over time at an atomic level. This allows for a detailed understanding of the conformational flexibility and the influence of the solvent environment.

The primary determinant of the conformational landscape of this compound is the torsional or dihedral angle between the phenyl and pyridine (B92270) rings. This rotation is governed by a delicate balance between two opposing factors: the steric hindrance, primarily from the ortho-methyl group on the phenyl ring and the hydrogen atom on the C3 carbon of the pyridine ring, and the electronic effects of π-conjugation, which favors a planar arrangement of the two rings.

Computational studies on the parent compound, 2-phenylpyridine, have shown that its structure involves the aromatic rings being twisted with respect to one another. Density functional theory (DFT) calculations suggest a twist angle of approximately 21°, which is significantly smaller than that of biphenyl (around 44°). nih.govresearchgate.net This indicates that the repulsive forces in 2-phenylpyridine are less pronounced than in biphenyl, allowing for a greater degree of planarity and π-conjugation. researchgate.net The torsional energy barrier for rotation is also lower in 2-phenylpyridine compared to biphenyl. researchgate.net

For this compound, the presence of the ortho-methyl group is expected to introduce significant steric strain, which would likely lead to a larger equilibrium dihedral angle compared to 2-phenylpyridine. The hydroxyl group at the 3-position of the pyridine ring can also influence the conformational preference through intramolecular hydrogen bonding with the nitrogen atom of the pyridine ring, which could favor a more planar conformation. The interplay of these steric and electronic factors defines the potential energy surface governing the molecule's conformational flexibility.

Molecular dynamics simulations in various solvents would be instrumental in elucidating the solution behavior of this compound. The solvent molecules can interact with the solute, influencing its conformational preferences and dynamic behavior. For instance, in polar protic solvents, the hydroxyl group and the pyridine nitrogen can form hydrogen bonds with the solvent molecules. These interactions can stabilize certain conformations over others.

A hypothetical molecular dynamics simulation of this compound would likely focus on the distribution of the dihedral angle between the two aromatic rings. The simulation would provide a statistical representation of the accessible conformations and the energy barriers between them. The results of such a simulation could be presented in a table summarizing the key conformational states and their relative populations.

Table 1: Hypothetical Predominant Conformers of this compound from Molecular Dynamics Simulations

Conformational StateDihedral Angle Range (°)Key Intramolecular InteractionsRelative Population (Hypothetical)
Twisted Conformer A40 - 60Steric repulsion between the ortho-methyl group and the pyridine ring.High
Near-Planar Conformer B10 - 30Potential for weak intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, balanced by steric strain.Moderate
Perpendicular Conformer C80 - 100Minimization of steric hindrance but with reduced π-conjugation.Low

Furthermore, the analysis of radial distribution functions from MD simulations would reveal the solvation structure around the molecule, highlighting the specific interactions between the solute and solvent molecules. This information is crucial for understanding its solubility and reactivity in different chemical environments.

Reactivity and Mechanistic Studies of 2 2 Methylphenyl Pyridin 3 Ol

Investigation of Tautomeric Equilibria Involving the Pyridin-3-ol Moiety

The pyridin-3-ol core of the molecule is subject to prototropic tautomerism, a phenomenon involving the migration of a proton. frontiersin.org Specifically, it exists in a dynamic equilibrium between a neutral phenolic form (the enol tautomer) and a zwitterionic form (the keto tautomer or pyridinium-3-olate). mdpi.com This equilibrium is fundamental to its chemical properties, as the two tautomers exhibit different electronic distributions, hydrogen bonding capabilities, and reactivity. nih.gov

The primary equilibrium for the pyridin-3-ol moiety is:

Phenolic (Enol) Form: 2-(2-Methylphenyl)pyridin-3-ol

Zwitterionic (Keto) Form: 2-(2-Methylphenyl)-3-oxidopyridin-1-ium

In aqueous solutions, the parent compound 3-hydroxypyridine (B118123) exists with its phenolic and zwitterionic forms in nearly equal proportion, indicating a small free energy difference between them. mdpi.com For this compound, the position of this equilibrium can be influenced by the steric and electronic effects of the 2-methylphenyl group. The electron-donating nature of the methylphenyl group may slightly favor the neutral phenolic form by increasing electron density on the pyridine (B92270) ring. Conversely, steric hindrance between the o-tolyl group and a proton on the nitrogen might disfavor the zwitterionic form in certain conformations. The equilibrium is also highly sensitive to the solvent environment; polar protic solvents can stabilize the zwitterionic form through hydrogen bonding, while nonpolar solvents favor the neutral phenolic form. researchgate.net

Table 1: Tautomeric Forms of this compound
Tautomeric FormStructureKey Features
Phenolic (Enol)Structure of the neutral phenolic formAromatic pyridine ring; acidic hydroxyl group. Predominant in nonpolar solvents.
Zwitterionic (Keto)Structure of the zwitterionic formPositively charged pyridinium (B92312) ring; negatively charged oxide. Stabilized by polar solvents.

Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The presence of two aromatic rings, each with distinct electronic properties, allows for a variety of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The mechanism of EAS proceeds through a two-step pathway involving the initial attack of an electrophile (E+) by the aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. masterorganicchemistry.comwikipedia.org This is typically the rate-determining step as it temporarily disrupts aromaticity. A subsequent rapid deprotonation restores the aromatic system. lumenlearning.com

On the Pyridine Ring: The pyridine ring is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the hydroxyl group at the 3-position is a powerful activating, ortho, para-directing group. Therefore, it strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. Since the C-2 position is already occupied by the methylphenyl group, electrophilic attack is predicted to occur predominantly at the C-4 and C-6 positions.

On the Phenyl Ring: The phenyl ring is activated by the electron-donating methyl group, which is an ortho, para-director. Electrophilic attack will therefore occur at the positions ortho and para to the methyl group (C-3', C-5', and C-6' of the phenyl ring, relative to the point of attachment). The pyridine ring acts as a deactivating group on the phenyl ring, but this effect is less pronounced than the directing effect of the methyl group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is characteristic of electron-poor aromatic rings bearing a good leaving group. masterorganicchemistry.com It involves the addition of a nucleophile to the ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org

On the Pyridine Ring: The pyridine ring is inherently electron-deficient and is thus activated for SNAr, particularly at the C-2, C-4, and C-6 positions relative to the nitrogen. wikipedia.org However, this compound does not possess a conventional leaving group. For an SNAr reaction to occur, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or triflate. In such a derivatized compound, nucleophilic attack would be feasible, primarily at the C-2 and C-6 positions.

On the Phenyl Ring: The phenyl ring is electron-rich due to the methyl group and is not substituted with strong electron-withdrawing groups, making it inert to the SNAr mechanism under normal conditions.

Acid-Base Properties and Proton Transfer Dynamics

The structure of this compound contains both an acidic site (the hydroxyl group) and a basic site (the pyridine nitrogen), rendering it an amphoteric compound.

Acidity: The hydroxyl group is phenolic in nature and can be deprotonated by a base to form a pyridin-3-olate anion. The acidity is comparable to that of other substituted phenols. The electron-donating 2-methylphenyl group is expected to slightly decrease the acidity (increase the pKa) of the hydroxyl group compared to unsubstituted 3-hydroxypyridine.

Basicity: The lone pair of electrons on the sp2-hybridized pyridine nitrogen atom can accept a proton from an acid, forming a pyridinium cation. The basicity of the nitrogen is influenced by the substituents on the ring. The electron-donating hydroxyl and methylphenyl groups increase the electron density on the nitrogen, making it more basic (higher pKa) than unsubstituted pyridine.

Proton transfer dynamics are central to the tautomeric equilibrium in the ground state. In the excited state, related molecules are known to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the acidity and basicity of the molecule can change significantly, potentially leading to an ultrafast transfer of the hydroxyl proton to the pyridine nitrogen. This process often results in a large Stokes shift in fluorescence spectroscopy. Computational studies on similar systems like [2,2'-bipyridyl]-3,3'-diol suggest that such proton transfers are extremely rapid, occurring on a femtosecond timescale. nih.gov

Table 2: Predicted Acid-Base Equilibria and pKa Values of Parent Compounds
EquilibriumDescriptionReference pKa (Parent Compound)Predicted Effect of 2-(2-Methylphenyl) Group
Protonation (N)Acceptance of H+ by pyridine nitrogen4.86 (3-Hydroxypyridinium) mdpi.comIncrease pKa (more basic)
Deprotonation (OH)Loss of H+ from hydroxyl group8.57 (3-Hydroxypyridine) mdpi.comIncrease pKa (less acidic)

Oxidation-Reduction Processes and Associated Reaction Mechanisms

The functional groups within this compound present several sites for oxidation and reduction reactions.

Oxidation:

Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron density of the ring at the 2- and 4-positions, making it more susceptible to electrophilic attack and certain rearrangements.

Hydroxyl Group Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or polymerization. Milder, more controlled oxidation, potentially involving a one-electron transfer mechanism, could generate a phenoxyl radical intermediate.

Methyl Group Oxidation: Under harsh conditions with strong oxidizing agents like potassium permanganate, the methyl group on the phenyl ring can be oxidized to a carboxylic acid.

Reduction:

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H2 gas with a metal catalyst like Pd, Pt, or Ni). This process typically requires elevated pressure and temperature due to the aromatic stability of the pyridine ring. The mechanism involves the stepwise addition of hydrogen atoms to the ring on the surface of the catalyst. libretexts.org The phenyl ring is generally more resistant to reduction under these conditions.

Formation and Characterization of Reactive Intermediates During Chemical Transformations

The reactions of this compound proceed via several key reactive intermediates, the nature of which depends on the specific transformation.

Zwitterion: As a stable tautomer, the zwitterionic form can be considered a key intermediate in acid-base reactions and proton transfer processes. Its formation is crucial for understanding the molecule's behavior in polar media.

Arenium Ion (Sigma Complex): This positively charged intermediate is formed during electrophilic aromatic substitution on either the pyridine or phenyl ring. wikipedia.org It is characterized by the presence of an sp3-hybridized carbon in the ring, and its stability is a key determinant of the reaction rate and regioselectivity. The charge is delocalized across the remaining π-system.

Meisenheimer Complex: This resonance-stabilized, negatively charged intermediate is characteristic of the SNAr mechanism. libretexts.org While not readily formed from the parent molecule, it would be the key intermediate in nucleophilic substitution reactions of a suitably derivatized analogue (e.g., where -OH is converted to a leaving group).

Radical Intermediates: One-electron oxidation of the phenolic group can lead to the formation of a phenoxyl radical. Similarly, certain reduction or radical-initiated reactions could involve radical ions of the pyridine or phenyl rings. These species are typically short-lived and are studied using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Characterization of these transient species is often challenging. Their existence is frequently inferred from kinetic studies, isotope labeling experiments, and computational modeling. In some cases, stable analogues of intermediates like Meisenheimer complexes can be isolated and characterized by NMR and X-ray crystallography.

Coordination Chemistry and Ligand Design with 2 2 Methylphenyl Pyridin 3 Ol

Synthesis and Comprehensive Characterization of Metal Complexes Formed with 2-(2-Methylphenyl)pyridin-3-ol

Currently, there is a lack of published, peer-reviewed data detailing the synthesis and in-depth characterization of metal complexes specifically formed with this compound. While general methods for the synthesis of metal complexes with pyridine-alcohol type ligands are well-established—typically involving the reaction of a metal salt with the ligand in a suitable solvent—specific reaction conditions, yields, and the full characterization data (such as elemental analysis, NMR, and IR spectroscopy) for complexes of this compound are not available in the public domain.

Elucidation of Chelation Modes, Ligand Denticity, and Coordination Geometries

Based on the structure of this compound, it is anticipated to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group to form a stable five-membered chelate ring. However, without experimental evidence from single-crystal X-ray diffraction studies, the precise chelation modes, ligand denticity in various coordination environments, and the resulting coordination geometries (e.g., octahedral, tetrahedral, square planar) of its metal complexes remain speculative. The steric bulk of the 2-methylphenyl group is likely to play a significant role in dictating the coordination geometry and the accessibility of the metal center.

Structural Diversity and Stereochemical Aspects of Metal-Pyridinol Adducts

The structural diversity and stereochemistry of metal adducts are central themes in coordination chemistry. For ligands of this type, variations in metal-to-ligand ratios, the nature of the counter-ion, and the presence of co-ligands can lead to a wide range of structures, from simple mononuclear complexes to more complex polynuclear or supramolecular assemblies. The potential for isomerism (e.g., geometric or optical) in complexes of this compound is an area that awaits investigation.

Electronic Properties of Metal-Ligand Interactions and their Impact on the Coordination Environment

The electronic properties of the metal-ligand bond are fundamental to understanding the reactivity, magnetism, and photophysical properties of coordination compounds. The interplay between the sigma-donating and pi-accepting capabilities of the pyridine ring and the electronic influence of the 2-methylphenyl and hydroxyl substituents would significantly impact the electronic environment of the coordinated metal ion. Detailed computational and experimental studies are needed to probe these interactions.

Spectroscopic Signatures of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Circular Dichroism)

The spectroscopic characterization of metal complexes provides invaluable insight into their electronic structure and bonding. Techniques such as UV-Vis spectroscopy can reveal information about ligand-to-metal and metal-to-ligand charge transfer bands, while Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) are powerful tools for studying paramagnetic metal centers. At present, there is no published spectroscopic data for metal complexes of this compound.

Catalytic Applications of 2 2 Methylphenyl Pyridin 3 Ol and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-(2-Methylphenyl)pyridin-3-ol Complexes

There is no specific information available in the searched literature regarding the use of this compound complexes in homogeneous catalysis.

Heterogeneous Catalysis Utilizing Immobilized or Supported Pyridinol-Derived Systems

No research was found describing the immobilization or support of this compound for applications in heterogeneous catalysis.

Ligand Design for Enantioselective Catalysis and Asymmetric Transformations

While the design of chiral pyridine-based ligands is a significant area of research for enantioselective catalysis, there are no specific studies on the design and application of this compound for asymmetric transformations.

Mechanistic Elucidation of Catalytic Cycles and Turnover Frequencies

Without any reported catalytic applications, there are no mechanistic studies or data on turnover frequencies for catalytic cycles involving this compound.

Photophysical Properties and Optoelectronic Applications of 2 2 Methylphenyl Pyridin 3 Ol

Considerations for Applications in Organic Light-Emitting Diodes (OLEDs) or Fluorescent Sensors:Without knowledge of its emission properties, quantum efficiency, and stability, its suitability for OLEDs or sensors cannot be evaluated.

Therefore, until research is conducted and published on the photophysical properties of 2-(2-Methylphenyl)pyridin-3-ol, it is not feasible to generate the requested in-depth scientific article.

Molecular Engineering and Structure Property Relationships of 2 2 Methylphenyl Pyridin 3 Ol Derivatives

Systematic Study of Substituent Effects on Electronic and Spectroscopic Properties

Systematic studies on analogous compounds reveal clear trends. For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring of 2-arylpyridine scaffolds directly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com EWGs generally stabilize both the HOMO and LUMO, leading to shifts in the absorption and emission wavelengths. mdpi.com The position of the substituent is also critical; for example, in BODIPY dyes with a meso-pyridyl group, 2-pyridyl substituted compounds are consistently less fluorescent than their 3- and 4-pyridyl counterparts. mdpi.com

In the case of 2-(2-Methylphenyl)pyridin-3-ol, the methyl group at the ortho position of the phenyl ring introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which would be expected to slightly increase the electron density on the pyridine (B92270) ring compared to an unsubstituted phenyl ring. Sterically, the ortho-methyl group can force the phenyl and pyridine rings out of planarity. This twisting can disrupt π-conjugation, leading to changes in the electronic and photophysical properties. beilstein-journals.org

Research on related 3-hydroxypyridin-2-thiones has shown that the addition of electron-withdrawing groups can significantly influence their inhibitory potency against certain enzymes, highlighting the functional consequences of electronic modifications. nih.gov Similarly, studies on various pyridin-3-ol derivatives demonstrate that the hydroxyl group's reactivity and the molecule's solubility can be tuned by the presence of other functional groups. evitachem.comevitachem.com For instance, the hydroxyl group can be oxidized to a ketone, and its acidity can be influenced by the electronic nature of the substituents on the rings. evitachem.com

The following table, based on data from analogous pyridinol and pyridine compounds, illustrates the predictable effects of various substituents on key molecular properties.

Substituent Position Expected Effect on 2-(Aryl)pyridin-3-ol Core Supporting Evidence from Analogous Compounds
Electron-Donating Group (e.g., -OCH₃, -CH₃)Phenyl RingIncreased electron density on the pyridine ring, potential for enhanced fluorescence. researchgate.netWeakly electron-donating groups like tert-butyl increase electron density on the pyridine ring.
Electron-Withdrawing Group (e.g., -NO₂, -CN, -CF₃)Phenyl RingDecreased electron density, potential to quench fluorescence, can create favorable interactions for catalytic activity. mdpi.comnih.govThe introduction of a nitro substituent can quench fluorescence in meso-pyridyl-BODIPYs. mdpi.com
Halogen (e.g., -F, -Cl)Phenyl RingCan increase fluorescence quantum yield and enhance biological activity and chemical stability. mdpi.comevitachem.comFluorine substitution enhances biological activity and stability in 5-(3,5-Difluorophenyl)pyridin-3-ol. evitachem.com
Bulky Group (e.g., -t-butyl)Phenyl RingIncreased steric hindrance, which can improve thermal stability in catalytic applications but may lower synthetic yields. The tert-butyl group in 4-(tert-Butyl)-2-phenylpyridine enhances steric hindrance and improves thermal stability.

Rational Design Principles for Tuning Molecular Properties through Structural Modifications

The rational design of this compound derivatives for specific applications hinges on a deep understanding of how structural modifications translate to changes in molecular properties. Key design principles involve the strategic placement of functional groups to control electronic properties, steric hindrance, and intermolecular interactions.

One primary design strategy is the modulation of the electronic character of the pyridinol system. For instance, in the development of anti-HIV agents, a structure-based molecular hybridization approach has been used to design novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives. researchgate.net This involves combining structural motifs from known active compounds to create new molecules with potentially enhanced activity. researchgate.net Similarly, for applications in materials science, such as organic light-emitting diodes (OLEDs), modifying 2-phenylpyridine (B120327) ligands with bulky or fluorinated groups can significantly improve emission quantum yields compared to the unsubstituted parent compound.

Another key principle is the control of steric interactions. The introduction of bulky substituents, like the ortho-methyl group in this compound, can influence the conformation of the molecule and its ability to interact with other molecules or biological targets. This can be exploited to enhance selectivity in catalytic applications or to control the packing of molecules in the solid state. For example, in vanadium-based catalysts, 2-phenylpyridine derivatives with bulky substituents show higher catalytic activity in oligomerization reactions.

Furthermore, the pyridin-3-ol scaffold itself offers multiple sites for modification. The hydroxyl group can be alkylated or acylated to tune solubility and hydrogen bonding capabilities. researchgate.net The pyridine nitrogen provides a site for coordination to metal centers, making these compounds valuable as ligands in coordination chemistry and catalysis. evitachem.com The design of new catalysts can involve modifying the ligand to enhance selectivity and efficiency for specific reactions. evitachem.com

Exploration of Supramolecular Assemblies and Crystal Engineering with Pyridinol Scaffolds

The pyridin-3-ol scaffold is an excellent building block for the construction of supramolecular assemblies and for use in crystal engineering. researchgate.netresearchgate.net The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) allows for the formation of robust and predictable intermolecular interactions. rsc.org

Research on 3-hydroxypyridine (B118123) has shown that it can form extended networks of hydrogen bonds with other molecules, such as salicylic (B10762653) acid, leading to the formation of salts or co-crystals. researchgate.netresearchgate.net The specific outcome depends on the subtle interplay of intermolecular forces. The ability to form these well-defined hydrogen-bonded structures, or "supramolecular synthons," is a cornerstone of crystal engineering. nih.govacs.org

The combination of hydrogen bonding and π-π stacking interactions, arising from the aromatic nature of the pyridine and phenyl rings, can be used to direct the assembly of molecules into specific one-, two-, or three-dimensional architectures. scispace.com For example, mononuclear cobalt(II) complexes with hydroxypyridine ligands can self-assemble into 2D layers through hydrogen bonding, which are then further organized into a 3D structure by pyridyl-pyridyl stacking interactions. scispace.com

Crystal engineering with pyridinol scaffolds can be used to create materials with tailored properties. By selecting appropriate co-formers, it is possible to control the crystal packing and, consequently, the physical properties of the resulting solid, such as solubility and melting point. rsc.org The principles of crystal engineering have been successfully applied to pharmaceutical compounds to create new crystalline forms with improved properties. nih.gov The halogen bond is another noncovalent interaction that can be exploited in the crystal engineering of nitrogen-containing heterocycles. furman.edu

Correlation of Molecular Structure with Reactivity and Catalytic Performance

The molecular structure of this compound and its derivatives is intrinsically linked to their reactivity and potential catalytic performance. The electronic and steric properties of substituents can profoundly influence the catalytic activity of metal complexes derived from these ligands.

In the context of catalysis, pyridinol-based ligands can coordinate to a variety of transition metals to form active catalysts for a range of organic transformations. evitachem.comresearchgate.net The electronic nature of the ligand can affect the electron density at the metal center, thereby modulating its reactivity. For instance, in Cp*Ir-based transfer hydrogenation catalysts, there is a clear correlation between the electron-donating ability of the substituent on a pyridinylmethylsulfonamide ligand and the rate of stereoinversion at the iridium center. nih.gov Electron-withdrawing substituents on the pyridine ring generally lead to a more active catalyst for the transfer hydrogenation of imines, as they facilitate the rate-determining hydride donation step. nih.gov

The steric environment around the metal center, dictated by the ligand structure, is also crucial. The ortho-methyl group in this compound would create a specific steric pocket around a coordinated metal, which could enhance selectivity in certain catalytic reactions. Studies on Ni/Al2O3 catalysts have shown that modifying the catalyst support and the state of the nickel species can significantly impact catalytic performance in reactions like glycerol (B35011) hydrogenolysis. mdpi.com Similarly, in Pt-Sn/Al2O3 catalysts, the ratio of the metals and the particle size have a strong influence on the dehydrogenation of methylcyclopentane. rsc.org

The reactivity of the pyridin-3-ol scaffold itself is also influenced by its structure. The hydroxyl group can participate in oxidation-reduction reactions, and the pyridine ring can undergo substitution reactions. evitachem.com The specific conditions required for these reactions and the nature of the products will depend on the other substituents present in the molecule. Structure-activity relationship (SAR) studies are crucial for understanding these correlations and for the rational design of more efficient and selective catalysts. nih.govrsc.org For instance, in the development of RAF inhibitors for cancer therapy, a structure-based approach led to a pyridine series where an alcohol side chain could interact favorably with the target protein, significantly improving potency. acs.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Current Understanding of 2-(2-Methylphenyl)pyridin-3-ol

The chemical compound this compound, also known as 2-(o-tolyl)pyridin-3-ol, belongs to the arylpyridinol family. This class of compounds is characterized by a pyridine (B92270) ring substituted with both a hydroxyl (-OH) group and an aryl group. The specific placement of the hydroxyl group at the 3-position and the 2-methylphenyl group at the 2-position of the pyridine ring imparts a unique set of properties that are a subject of ongoing research.

Synthesis: While specific literature detailing the dedicated synthesis of this compound is not abundant, its preparation can be inferred from established methods for synthesizing 2-arylpyridin-3-ols. A common strategy involves the construction of the pyridine ring through cyclization reactions. One potential route is the oxidative rearrangement of (5-arylfurfuryl)amines, which has been shown to produce 6-arylpyridin-3-ols in good to high yields. researchgate.net Another approach could involve palladium-catalyzed C-H bond hydroxylation of 2-arylpyridines. acs.org Furthermore, the alkylation at the hydroxyl group of 2-arylpyridin-3-ols to synthesize more complex molecules, such as 2-(pyridin-3-yloxy)acetamides, indicates that the parent compound is a stable and accessible intermediate. researchgate.net

Properties and Current Understanding: The structural features of this compound—a nucleophilic hydroxyl group and a pyridine ring capable of metal coordination—make it a versatile chemical entity. Research on analogous arylpyridinols suggests potential biological activities. For instance, derivatives of pyridinols have demonstrated antimicrobial properties, including inhibitory effects against bacteria. smolecule.com Similarly, pyridin-2(1H)-one derivatives have been investigated for their anticancer properties. The hydroxyl group can participate in hydrogen bonding, which may influence its interaction with biological targets.

Below is a table of computed physicochemical properties for a closely related compound, which provides insight into the expected characteristics of this compound.

Interactive Data Table: Computed Properties of 2-(2-(Methylthio)phenyl)pyridin-3-ol nih.gov

PropertyValue
Molecular Weight217.29 g/mol
XLogP32.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area58.4 Ų
IUPAC Name2-(2-methylsulfanylphenyl)pyridin-3-ol

Current research primarily positions this compound and related arylpyridinols as valuable intermediates in synthetic and medicinal chemistry. researchgate.netselvita.com Their utility as building blocks for larger, more complex molecules with potential therapeutic applications is a key area of focus. google.com.qamdpi.com

Identification of Unexplored Research Avenues and Emerging Trends for Arylpyridinols

The field of arylpyridinols is ripe with opportunities for further exploration. While initial studies have hinted at their potential, many research avenues remain underexplored.

Emerging Trends:

Medicinal Chemistry and Drug Discovery: A significant trend is the continued investigation of arylpyridinols as scaffolds for developing new therapeutic agents. selvita.com Research indicates that derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. smolecule.com The focus is shifting towards multi-parameter optimization of these molecules to improve their efficacy, selectivity, and pharmacokinetic profiles. selvita.com

Diversity-Oriented Synthesis: Arylpyridinols are excellent starting points for diversity-oriented synthesis. organic-chemistry.org This approach aims to create large libraries of structurally diverse compounds from a common core. organic-chemistry.org These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds. organic-chemistry.org

Computational and In Silico Studies: The use of computational methods to predict the properties and biological activities of arylpyridinol derivatives is an emerging trend. researchgate.net Molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can help prioritize synthetic targets and guide the design of molecules with improved drug-like characteristics. researchgate.netresearchgate.net

Unexplored Research Avenues:

Expanded Biological Screening: The biological potential of many arylpyridinols remains largely untapped. Systematic screening against a broader array of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. For example, their potential as GPR120 receptor agonists or in treating inflammatory-related diseases is an area worthy of investigation. google.com.qanih.gov

Mechanism of Action Studies: For arylpyridinols that show promising biological activity, detailed mechanistic studies are often lacking. Elucidating how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents.

Chiral Arylpyridinols: The synthesis and application of enantiomerically pure arylpyridinols represent a significant unexplored avenue. Chirality could introduce specificity in biological interactions and open doors for their use as chiral ligands in asymmetric catalysis.

Prospects for Advanced Applications in Materials Science, Synthetic Chemistry, and Catalysis

Beyond their role in medicinal chemistry, arylpyridinols hold considerable promise in materials science, synthetic chemistry, and catalysis due to their unique chemical structures.

Materials Science: The integration of arylpyridinols into advanced materials is a promising future direction. Their ability to form stable complexes with metal ions makes them suitable for creating novel metal-organic frameworks (MOFs) or coordination polymers with unique electronic, magnetic, or optical properties. These materials could find applications in:

Sensors: Developing sensors for specific ions or molecules.

Energy and Environment: Creating materials for efficient solar cells, high-capacity batteries, or for the capture and conversion of pollutants. uom.lkaalto.fi

Sustainable Materials: The push for green chemistry and sustainable materials could see arylpyridinols used in the development of biodegradable polymers or eco-friendly coatings. mpie.demdpi.com

Synthetic Chemistry: In synthetic chemistry, arylpyridinols are valued as versatile building blocks. wikipedia.org

Functional Group Interconversion: The hydroxyl and pyridine functionalities allow for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures. researchgate.netchemistry-chemists.com

Green Chemistry: The development of more efficient and environmentally friendly synthetic routes to and from arylpyridinols is an important goal. wikipedia.org This includes exploring biocatalysis, which uses enzymes to perform chemical reactions with high specificity under mild conditions. nih.govuniversiteitleiden.nl

Flow Chemistry: The application of flow chemistry techniques to the synthesis of arylpyridinols and their derivatives could enable safer, more scalable, and efficient production.

Catalysis: The structure of arylpyridinols makes them excellent candidates for use as ligands in catalysis.

Homogeneous Catalysis: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center to form a stable catalyst. This has been demonstrated in palladium-catalyzed C-H activation reactions. acs.org

Asymmetric Catalysis: The development of chiral arylpyridinol ligands could enable highly selective enantioselective catalytic reactions, which are crucial for the synthesis of chiral drugs and other fine chemicals.

Electrocatalysis: Arylpyridinols could be incorporated into electrode materials to catalyze specific electrochemical reactions, such as the valorization of biomass-derived chemicals or for green hydrogen production. aalto.fi

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives like this compound often involves multi-step reactions. A validated approach for structurally similar compounds is flash pyrolysis of nitrite precursors (e.g., 2-(2-methylphenyl)ethyl nitrite) under controlled conditions (70°C, 2.5 bar Argon, pulsed solenoid nozzle) to generate radicals, followed by stabilization . Alternative methods include nucleophilic substitution or hydroxylation of pre-functionalized pyridine rings. Optimization should focus on temperature, solvent polarity (e.g., DMSO for fluorination reactions), and catalyst selection to enhance yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve substituent effects (e.g., methylphenyl group shifts).
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For solid-state conformation analysis (if single crystals are obtainable).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) to predict electronic properties like HOMO-LUMO gaps and charge distribution .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Stability studies should assess:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under light exposure.
  • Hydrolytic Sensitivity : pH-dependent degradation in aqueous buffers.
    Store in inert atmospheres (Argon) at <25°C in amber glass to prevent oxidation or photodegradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for radical or electrophilic pathways?

Mechanistic studies may employ:

  • Isotopic Labeling : 18O^{18}O-labeling to track hydroxyl group reactivity.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
  • Trapping Experiments : Use TEMPO or other radical scavengers to identify intermediate species .
    For electrophilic substitution, monitor regioselectivity via LC-MS and compare with computational predictions (e.g., Fukui indices) .

Q. How can analytical discrepancies (e.g., conflicting NMR or bioactivity data) be resolved for this compound?

  • Multi-Technique Validation : Cross-validate NMR assignments with COSY, HSQC, and DEPT-135.
  • HPLC-PDA/MS Purity Checks : Use C18 columns (ACN/water gradient) to detect impurities co-eluting with the target compound.
  • Biological Assay Replicates : Perform dose-response curves in triplicate to rule out false-positive/negative results .

Q. What computational strategies are effective for predicting the biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs.
  • MD Simulations : GROMACS or AMBER for binding stability analysis over 100+ ns trajectories.
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data from analogs .

Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore in drug discovery?

  • Fragment-Based Screening : Combine with SPR or ITC to measure binding affinities.
  • SAR Studies : Synthesize derivatives (e.g., halogenated or methoxy variants) and test against disease-relevant targets (e.g., cancer cell lines).
  • ADMET Profiling : Use Caco-2 assays for permeability and cytochrome P450 inhibition screens .

Methodological Tables

Q. Table 1. Example Synthetic Optimization Parameters

ParameterCondition RangeOptimal Value (Example)Reference
Temperature50–90°C70°C
SolventDMSO, THF, TolueneDMSO
CatalystPd/C, FeCl₃, NoneNone
Reaction Time2–24 hours6 hours

Q. Table 2. Key Analytical Techniques for Data Validation

TechniqueApplicationResolution Strategy
HPLC-PDA/MSPurity assessment, impurity profilingGradient elution (0.1% TFA)
2D-NMR (COSY/HSQC)Structural ambiguity resolution1H^1H-13C^{13}C coupling
DFT CalculationsElectronic property predictionB3LYP/6-31G** basis set

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.